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Abstract
This technical guide provides a comprehensive overview of tert-butyl pivalate, a sterically

hindered ester of significant interest in organic synthesis and pharmaceutical development.

This document details its chemical identity, physicochemical properties, synthesis, and key

applications, with a focus on its role as a protective group. Detailed experimental protocols and

visual workflows are provided to support researchers in its practical application.

Chemical Identity and Properties
Tert-butyl pivalate, also known as tert-butyl 2,2-dimethylpropanoate, is a carboxylic acid ester

characterized by the presence of two bulky tert-butyl groups attached to the carbonyl and

oxygen atoms of the ester functional group.

CAS Number: 16474-43-4[1]

Molecular Formula: C₉H₁₈O₂[1]

Physicochemical Data
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A summary of the key physicochemical properties of tert-butyl pivalate is presented in Table

1. This data is essential for its handling, application in reactions, and purification.

Property Value Source

Molecular Weight 158.24 g/mol [1]

Appearance Clear, colorless liquid [2]

Boiling Point 134-135 °C [2]

Density 0.813 g/mL [2]

Refractive Index 1.391-1.393 [2]

Flash Point >62 °C (144 °F) [2]

Solubility Insoluble in water

Vapor Pressure 5.65 mmHg at 25°C

Spectral Data
GC-MS Analysis: The analysis of tert-butyl alcohol, a related compound, in gasoline-

contaminated water has been performed using a Thermo Scientific PolarisQ GC-MS ion trap

with a Tekmar 3100 Concentrator. Optimal conditions for similar analyses of tert-butyl
pivalate could be adapted from these methods, which involve purge and trap techniques

and specific temperature programs for the gas chromatograph.[3][4][5]

¹³C NMR: Spectral data is available in public databases such as PubChem.[1]

IR Spectra: FTIR and ATR-IR spectra are also available in public chemical databases.[1]

Synthesis of Tert-butyl Pivalate
The synthesis of tert-butyl pivalate can be achieved through several esterification methods.

The choice of method often depends on the desired scale, purity, and available starting

materials.

Steglich Esterification
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The Steglich esterification is a mild and efficient method for the formation of esters, particularly

those from sterically hindered alcohols like tert-butanol.[6][7] This method utilizes a

carbodiimide, such as dicyclohexylcarbodiimide (DCC), and a catalyst, typically 4-

dimethylaminopyridine (DMAP).

Reaction Scheme:

Reactants

Products

Pivalic Acid

tert-Butyl Pivalate

+

tert-Butanol +

DCC

DMAP (cat.)

Dicyclohexylurea (DCU)

Click to download full resolution via product page

Steglich Esterification for Tert-butyl Pivalate Synthesis.

Experimental Protocol:

In a round-bottom flask, dissolve pivalic acid (1 equivalent) in a suitable aprotic solvent such

as dichloromethane (DCM).

Add tert-butanol (1.5 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP,

0.1 equivalents).

Cool the mixture in an ice bath and add a solution of dicyclohexylcarbodiimide (DCC, 1.1

equivalents) in DCM dropwise with stirring.
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Allow the reaction to warm to room temperature and stir for 12-24 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea

(DCU).

Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by vacuum distillation to obtain pure tert-butyl pivalate.

From Pivaloyl Chloride and Tert-butanol
An alternative method involves the reaction of pivaloyl chloride with tert-butanol in the presence

of a base to neutralize the HCl byproduct.

Reaction Scheme:

Reactants
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Pivaloyl Chloride

tert-Butyl Pivalate

+
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Esterification using Pivaloyl Chloride.

Experimental Protocol:
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To a stirred solution of tert-butanol (1.2 equivalents) and pyridine (1.2 equivalents) in

anhydrous diethyl ether at 0 °C, add pivaloyl chloride (1 equivalent) dropwise.

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

Monitor the reaction by TLC.

Filter the reaction mixture to remove the pyridinium hydrochloride precipitate.

Wash the filtrate with water, 1M HCl, saturated NaHCO₃ solution, and brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

Purify the residue by vacuum distillation.

Applications in Organic Synthesis and Drug
Development
Tert-butyl pivalate itself is primarily used as a pharmaceutical intermediate.[2] More broadly,

the pivaloyl (Piv) group, which is the acyl moiety of tert-butyl pivalate, is a valuable protecting

group for alcohols and amines in multi-step organic synthesis.[8]

Pivaloyl (Piv) Group as a Protecting Group
The pivaloyl group is a sterically bulky acyl protecting group that offers high stability to a wide

range of reaction conditions, including acidic and oxidative environments.[9] It is substantially

more stable than other acyl protecting groups like acetyl and benzoyl.[2]

Workflow for Protection and Deprotection of an Alcohol:
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Start:
Primary Alcohol (R-OH)

Protection Step:
Pivaloyl Chloride, Pyridine

Pivaloyl-Protected Alcohol (R-OPiv)

Further Synthetic Steps
(e.g., oxidation, reduction)

Modified Intermediate

Deprotection Step:
LiAlH4 or Strong Base

Final Product:
Deprotected Alcohol
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Workflow for Pivaloyl Protection and Deprotection.

Experimental Protocol for Pivaloylation of a Primary Alcohol:

Dissolve the primary alcohol (1 equivalent) in anhydrous DCM.
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Add pyridine (1.5 equivalents) and cool the mixture to 0 °C.

Add pivaloyl chloride (1.2 equivalents) dropwise.

Allow the reaction to stir at room temperature overnight.

Quench the reaction with water and separate the layers.

Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine.

Dry the organic phase over Na₂SO₄, filter, and concentrate.

Purify the product by column chromatography.

Experimental Protocol for Deprotection of a Pivaloyl Ester:

Deprotection of the robust pivaloyl group often requires strong reducing agents or harsh basic

conditions.

Using Lithium Aluminum Hydride (LiAlH₄):

Dissolve the pivaloyl-protected compound (1 equivalent) in anhydrous THF or diethyl

ether.

Cool the solution to 0 °C and slowly add LiAlH₄ (2-3 equivalents).

Stir the reaction at room temperature or gentle reflux until completion (monitored by TLC).

Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and

water (Fieser workup).

Filter the resulting precipitate and wash with ether.

Dry the combined organic filtrates and concentrate to yield the deprotected alcohol.

Role in Prodrug Design
Pivalate esters are utilized in prodrug design to enhance the oral bioavailability of drugs

containing hydroxyl or carboxyl groups.[10][11][12][13] The lipophilic pivaloyl group can mask
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polar functional groups, improving membrane permeability. Once absorbed, the ester is

hydrolyzed by endogenous esterases to release the active parent drug.[10][11]

However, the release of pivalic acid can lead to the formation of pivaloylcarnitine, which is

excreted in the urine.[14] Long-term administration of high doses of pivalate-generating

prodrugs may deplete the body's carnitine stores, which is a consideration in drug

development.[14]

Biological Significance
Currently, there is no evidence to suggest that tert-butyl pivalate is directly involved in

biological signaling pathways. Its significance in the life sciences is primarily as a synthetic

intermediate and a source of the pivaloyl protecting group in the synthesis of complex,

biologically active molecules. The metabolic fate of pivalate-containing compounds is of interest

in the context of prodrug design, as discussed above. The enzymatic hydrolysis of tert-butyl

esters, including those of peptides, has been demonstrated using enzymes like subtilisin.[15]

[16]

Safety and Handling
Tert-butyl pivalate is a combustible liquid. Standard laboratory safety precautions should be

observed when handling this compound, including the use of personal protective equipment

such as safety glasses, gloves, and a lab coat. It should be stored in a cool, well-ventilated

area away from sources of ignition. For detailed safety information, refer to the Safety Data

Sheet (SDS).

Conclusion
Tert-butyl pivalate is a valuable compound in the toolkit of synthetic organic chemists and

pharmaceutical scientists. Its physicochemical properties are well-defined, and its synthesis is

achievable through standard esterification protocols. The primary utility of the pivaloyl group

derived from this and related compounds lies in its robustness as a protecting group for

alcohols and amines, enabling complex multi-step syntheses. While its application in prodrug

design is established, careful consideration of the metabolic fate of the pivalate moiety is

warranted. This guide provides the foundational knowledge and practical protocols to
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effectively utilize tert-butyl pivalate and the pivaloyl protecting group in a research and

development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b097859#tert-butyl-pivalate-cas-number-and-
molecular-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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